(3S)-1-Bromo-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone
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Overview
Description
(3S)-1-Bromo-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone is an organic compound that features a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a phenyl group attached to a butanone backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Bromo-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone typically involves multiple steps starting from readily available starting materials. One common method involves the protection of an amino acid derivative with a tert-butoxycarbonyl group, followed by bromination and subsequent coupling with a phenyl group. The reaction conditions often include the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(3S)-1-Bromo-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce alcohols, and oxidation reactions can lead to carboxylic acids .
Scientific Research Applications
(3S)-1-Bromo-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3S)-1-Bromo-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-Chloro-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone: Similar structure but with a chlorine atom instead of bromine.
(3S)-1-Iodo-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone: Similar structure but with an iodine atom instead of bromine.
(3S)-1-Bromo-3-(tert-butoxycarbonylamino)-4-methyl-2-butanone: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
The presence of the bromine atom allows for versatile substitution reactions, while the tert-butoxycarbonyl group provides a protective function that can be selectively removed under controlled conditions .
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNTUEOUWGOIHI-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68709-71-7 |
Source
|
Record name | tert-butyl N-[(2S)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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